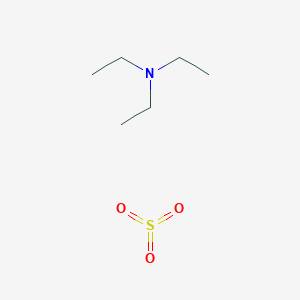
N,N-diethylethanamine; sulfur trioxide
Vue d'ensemble
Description
“N,N-diethylethanamine” is also known as Triethylamine . It has a linear formula of (C2H5)3N and a molecular weight of 101.19 . “Sulfur trioxide” is a compound that has a molecular formula of O3S . The compound “N,N-diethylethanamine; sulfur trioxide” has a CAS number of 761-01-3 .
Molecular Structure Analysis
The molecular structure of “N,N-diethylethanamine” is represented by the linear formula (C2H5)3N . For “sulfur trioxide”, the molecular formula is O3S . The compound “N,N-diethylethanamine; sulfur trioxide” has a molecular formula of C6H15NO3S and a molecular weight of 181.25 g/mol .
Physical And Chemical Properties Analysis
“N,N-diethylethanamine” has a boiling point of 90.5±8.0 °C at 760 mmHg and a vapor pressure of 56.1±0.2 mmHg at 25°C . The compound “N,N-diethylethanamine; sulfur trioxide” has a boiling point of 90.5ºC at 760 mmHg .
Applications De Recherche Scientifique
Organic Synthesis
Sulfur trioxide amine complexes are versatile reagents in organic synthesis . They exhibit moderated reactivity compared to conventional reagents, and their reactivity can be modified with the Lewis base strength of amines . This leads to cleaner reactions and better uniformity and reproducibility of end products .
Sulfonation and Sulfation Reactions
These complexes are particularly useful in sulfonation and sulfation reactions . They allow for different reactions to sulfonation/sulfation which are not as easily accessible with other techniques .
Production of Detergents and Dyes
Sulfur trioxide amine complexes are used in the production of linear alkylbenzene sulfonate, a common detergent, and Mordant Yellow 20, a dye .
Production of Methylating Agents and Blowing Agents
They are also used in the production of dimethyl sulfate, a methylating agent, and toluenesulfonyl hydrazide, a blowing agent for rubber .
Production of Ion Exchange Resins
Sulfonated styrene divinylbenzene copolymers, which are used as ion exchange resins, are produced using sulfur trioxide amine complexes .
Production of Herbicides and Antibiotics
These complexes are used in the production of cinesulfuron, a sulfonylurea herbicide, and sulfamethoxazole, a sulfonamide antibiotic .
Polymer Chemistry
Sulfur radicals, which can be generated from sulfur trioxide amine complexes, have applications in polymer chemistry .
Materials Science
Sulfur radicals also have applications in materials science . For example, they are used in the production of NAFIONTM, a sulfonated polymer .
Safety and Hazards
Mécanisme D'action
Target of Action
N,N-Diethylethanamine; sulfur trioxide, also known as Sulfur trioxide-triethylamine complex, is an organic sulfur compound . It primarily targets organic compounds in chemical reactions, acting as a catalyst and a high-activity sulfate group donor .
Mode of Action
The complex interacts with its targets by facilitating reactions such as acylation, esterification, and amide formation . It acts as a catalyst, speeding up these reactions without being consumed in the process .
Biochemical Pathways
It’s known that the compound plays a crucial role in organic synthesis, catalyzing multiple reactions
Pharmacokinetics
It’s known that the compound is stable at room temperature and exists as a solid . Its boiling point is 90.5°C at 760 mmHg, and it has a vapor pressure of 56.1mmHg at 25°C . These properties may influence its bioavailability.
Result of Action
The primary result of the action of N,N-Diethylethanamine; sulfur trioxide is the facilitation of various organic reactions. As a catalyst, it speeds up these reactions, leading to the efficient production of desired products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Diethylethanamine; sulfur trioxide. For instance, the compound is corrosive and can produce toxic gases at high temperatures . Therefore, it should be stored at 2-8°C and handled with appropriate protective equipment . It should also be kept away from water, oxygen, and other oxidizing agents to prevent violent reactions .
Propriétés
IUPAC Name |
N,N-diethylethanamine;sulfur trioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHPEVZFVMVUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.O=S(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278539 | |
| Record name | Sulfur trioxide triethylamine complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethylethanamine; sulfur trioxide | |
CAS RN |
761-01-3 | |
| Record name | 761-01-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC8168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfur trioxide triethylamine complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfur Trioxide - Triethylamine Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



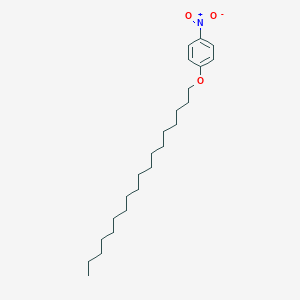

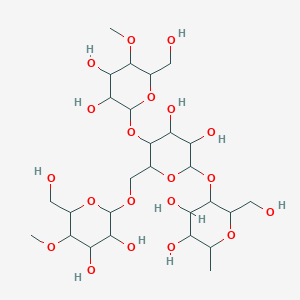

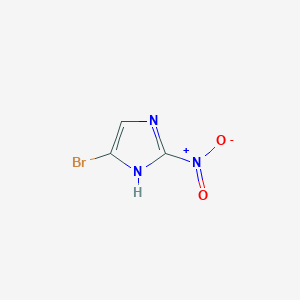
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)


![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)

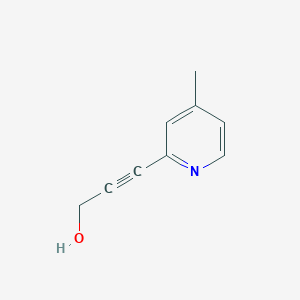
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)
